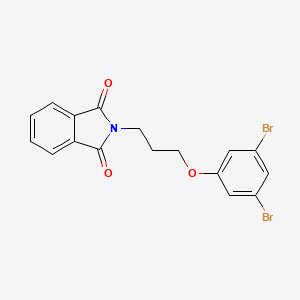
2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dibromophenoxy group in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
准备方法
The synthesis of 2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-(3,5-dibromophenoxy)propyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
化学反应分析
2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of isoindoline-1,3-dione exhibit significant pharmacological activities, making them potential candidates for drug development.
作用机制
The mechanism of action of 2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
2-(3-(3,5-Dibromophenoxy)propyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-(3-bromopropyl)isoindoline-1,3-dione: This compound has a similar structure but lacks the dibromophenoxy group, resulting in different chemical and biological properties.
N-substituted isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, leading to diverse reactivity and applications.
The presence of the dibromophenoxy group in this compound imparts unique properties, making it distinct from other similar compounds. Its enhanced reactivity and potential biological activities make it a valuable compound for further research and development.
属性
IUPAC Name |
2-[3-(3,5-dibromophenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3/c18-11-8-12(19)10-13(9-11)23-7-3-6-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-5,8-10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWLKCBABKXJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














